N-Hydroxy-4-nitrobenzimidoyl chloride
Overview
Description
N-Hydroxy-4-nitrobenzimidoyl chloride: is a chemical compound with the molecular formula C7H5ClN2O3 . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a nitro group, a hydroxy group, and a carboximidoyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride typically begins with 4-nitrobenzaldehyde.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Hydroxy-4-nitrobenzimidoyl chloride can undergo oxidation reactions, often resulting in the formation of nitrobenzoic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild to moderate conditions
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenecarboximidoyl derivatives
Scientific Research Applications
Chemistry:
- N-Hydroxy-4-nitrobenzimidoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- The compound is used in the study of enzyme inhibition and protein modification due to its reactive nature .
Medicine:
- It has potential applications in the development of new drugs, particularly those targeting bacterial and fungal infections .
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates, while the hydroxy and carboximidoyl chloride groups can participate in various chemical reactions .
Molecular Targets and Pathways:
- The molecular targets include enzymes and proteins that interact with the reactive groups of the compound. The pathways involved are typically those related to oxidative stress and protein modification .
Comparison with Similar Compounds
- N-hydroxy-4-nitrobenzamide
- 4-nitrobenzohydroximoyl chloride
- α-chloro-4-nitrobenzaldoxime
Comparison:
- N-Hydroxy-4-nitrobenzimidoyl chloride is unique due to the presence of both hydroxy and carboximidoyl chloride groups, which provide a higher reactivity compared to similar compounds. This makes it more versatile in chemical synthesis and industrial applications .
Properties
IUPAC Name |
(1Z)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H/b9-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHICJFBSZFMS-CLFYSBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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